2-乙氧基乙胺

描述

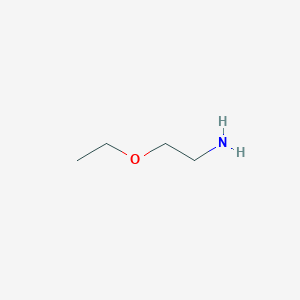

2-Ethoxyethylamine is a chemical compound synthesized through various chemical reactions, utilizing different starting materials and conditions. It has been explored for its potential in industrial applications and scientific research due to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 2-Ethoxyethylamine can be achieved by the amination of 2-ethoxyethanol using a specific catalyst. A study demonstrates the use of a Cu-Co-Ru-Mg-Cr/Al2O3 catalyst prepared by impregnation, which facilitated the synthesis with a high conversion rate of 2-ethoxyethanol (93%) and selectivity for 2-ethoxyethylamine (95%) under optimized reaction conditions (Lan Zhao-hong, 2008).

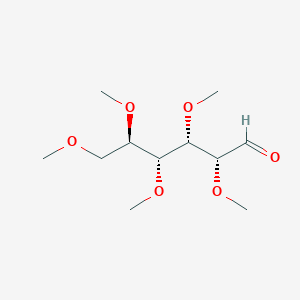

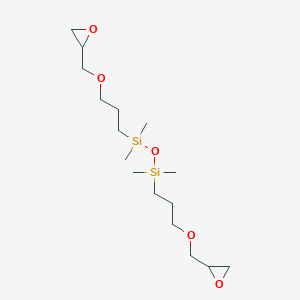

Molecular Structure Analysis

The molecular structure of 2-Ethoxyethylamine has been studied through various spectroscopic methods. These studies provide insights into the compound's structural characteristics, including bond lengths, angles, and molecular conformation, which are essential for understanding its reactivity and properties.

Chemical Reactions and Properties

2-Ethoxyethylamine undergoes various chemical reactions, indicating its versatility in chemical synthesis. It has been used as a substrate for enzymes such as ethanolamine-ammonia lyase, demonstrating its ability to participate in enzymatic reactions and forming products like acetaldehyde and ethylamine (P. Law & J. Wood, 1973). This ability highlights its potential utility in biochemical and pharmaceutical research.

Physical Properties Analysis

The physical properties of 2-Ethoxyethylamine, such as solubility, boiling point, and density, are crucial for its application in different industrial processes. These properties determine the compound's behavior in various environments and its compatibility with other substances in formulations.

Chemical Properties Analysis

The chemical properties of 2-Ethoxyethylamine, including acidity, basicity, reactivity towards acids and bases, and stability under different conditions, are essential for its use in chemical syntheses. Understanding these properties enables the development of new chemical processes and products.

For more information on 2-Ethoxyethylamine and related research, the following references are recommended:

科学研究应用

酶学研究和底物分析:

- 2-乙氧基乙胺是乙醇胺氨裂解酶的底物,这是一种依赖辅基的酶。这种酶对2-乙氧基乙胺的速度(V)与对乙醇胺的速度相似,但对2-乙氧基乙胺的Km值较高。使用2-乙氧基乙胺作为底物研究这种酶有助于理解其在生化过程中的机制和功能(Law & Wood, 1973)。

分析化学和毒理学:

- 在法医毒理学领域,2-乙氧基乙胺衍生物被作为精神活性物质的一部分进行分析。它们在生物基质中的表征和检测对于法律和医学目的至关重要(De Paoli et al., 2013)。

化学合成:

- 通过对2-乙氧基乙醇进行氨基化,已经开发出一种特定的2-乙氧基乙胺合成过程,展示了该过程的转化效率和选择性。这项研究有助于2-乙氧基乙胺的工业合成(Lan Zhao-hong, 2008)。

药理学性质和药物开发:

- 计算模型和体外研究已被用于研究从2-乙氧基乙胺合成的某些化合物的药理学性质。这些研究对于开发新的治疗剂和理解它们与细菌蛋白的相互作用至关重要(Figueredo et al., 2020)。

溶剂应用和环境影响:

- 对2-乙氧基乙胺及其衍生物在各种工业过程中的使用,包括其对环境和人类健康的影响进行了广泛研究。这些研究为安全处理这些化学品以及与之相关的潜在风险提供了宝贵信息(Nelson et al., 1981)。

安全和危害

作用机制

Target of Action

2-Ethoxyethylamine is a chemical compound with the molecular formula C4H11NO

Mode of Action

The mode of action of 2-Ethoxyethylamine is currently unknown due to the lack of scientific studies on this specific compound . The interaction of 2-Ethoxyethylamine with its potential targets and the resulting changes are areas for future research.

属性

IUPAC Name |

2-ethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-6-4-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGIOCZAQDIBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059392 | |

| Record name | Ethanamine, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxyethylamine | |

CAS RN |

110-76-9 | |

| Record name | Ethoxyethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key application of 2-ethoxyethylamine in battery technology?

A1: Research shows that 2-ethoxyethylamine plays a crucial role in lithium-carbon dioxide (Li-CO2) battery development. It acts as a mediator in CO2 capture and conversion, significantly enhancing the battery's discharge reaction. [] This is achieved through the chemisorption of 2-ethoxyethylamine with CO2, facilitating electrochemical reduction at higher discharge potentials (approximately 2.9 V vs. Li/Li+) compared to physically dissolved CO2, which is inactive in the amine's absence. [] This process primarily forms solid-phase lithium carbonate (Li2CO3) and results in high discharge capacities exceeding 1000 mAh/g c. [] This highlights the potential of integrating CO2 capture chemistry with non-aqueous batteries for improved CO2 conversion reactions. [] You can find more details about this in the paper published by Zhou et al. (2014). []

Q2: How effective is 2-ethoxyethylamine in the synthesis of 2-ethoxyethylamine?

A2: Studies have demonstrated that a Cu-Co-Ru-Mg-Cr/Al2O3 catalyst, prepared via impregnation, effectively catalyzes the synthesis of 2-ethoxyethylamine through the amination of 2-ethoxyethanol. [, , ] Under optimized reaction conditions, this method achieves a 93% conversion rate of 2-ethoxyethanol and a 95% selectivity for 2-ethoxyethylamine. [, , ]

Q3: Can you explain the role of 2-ethoxyethylamine in the study of ethanolamine-ammonia lyase?

A3: Researchers utilize 2-ethoxyethylamine as a substrate to investigate the reaction mechanism of the enzyme ethanolamine-ammonia lyase. []

Q4: How does 2-ethoxyethylamine contribute to the synthesis of amphiphilic and thermoresponsive polysilsesquioxanes?

A4: 2-ethoxyethylamine serves as a hydrophilic amine in the synthesis of amphiphilic and thermoresponsive polysilsesquioxanes. It reacts with a precursor polysilsesquioxane, incorporating hydrophilic amino components that impart amphiphilic properties. [] The resulting polysilsesquioxane derivative exhibits thermoresponsive behavior, demonstrating a lower critical solution temperature in aqueous solutions and an upper critical solution temperature in nitromethane solutions. []

Q5: What is the significance of 2-ethoxyethylamine in the development of myocardial perfusion imaging agents?

A5: 2-Ethoxyethylamine is a key component in the synthesis of bis(dimethoxypropylphosphinoethyl)-ethoxyethylamine (PNP5), a ligand used in the preparation of technetium-99m-labeled heterocomplexes for myocardial perfusion imaging. [] The hydrochloride salt of PNP5 is synthesized from 2-ethoxyethylamine and 3-chloro-1-propanol in a multistep process. [] The resulting [99mTcN(PNP5)(DTC)]+ complex, where DTC represents dithiocarbamate, shows promising potential as a myocardial perfusion imaging agent. []

Q6: How does 2-ethoxyethylamine contribute to research on respiratory mucosal immunity?

A6: In studies investigating the efficacy of nasal vaccines, researchers employed 2-ethoxyethylamine to inactivate the Sendai virus. [] The 2-ethoxyethylamine-inactivated vaccine demonstrated almost complete protection against respiratory infection in mice. [] This research highlights the potential of using amine-inactivated viruses for developing effective nasal vaccines. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)